molecular formula C21H22FNO3 B12089951 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate

9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate

Katalognummer: B12089951
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: NVOZDFQRRUJDTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Fluoren-9-ylmethyl (Fmoc) carbamates are widely employed in organic synthesis, particularly in peptide chemistry, for the protection of amine groups during solid-phase synthesis . The compound 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate features a unique branched-chain substituent: a 1-fluoro-3-methyl-1-oxopentan-2-yl group. This structure introduces both steric and electronic modifications compared to conventional Fmoc-protected amines.

Eigenschaften

Molekularformel

C21H22FNO3

Molekulargewicht

355.4 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate

InChI

InChI=1S/C21H22FNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)

InChI-Schlüssel

NVOZDFQRRUJDTA-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of Starting Materials

The synthesis begins with the preparation of two key intermediates: the fluorenylmethyl carbamate (Fmoc) derivative and the fluorinated pentanoyl backbone. The Fmoc group is typically introduced via reaction of 9-fluorenylmethyl chloroformate with the amine precursor under basic conditions. For the fluorinated segment, 1-fluoro-3-methyl-1-oxopentan-2-amine is synthesized through a Strecker-type reaction involving fluorinated ketones and ammonium cyanide, followed by hydrolysis and oxidation.

A critical step involves the activation of the carboxylic acid moiety in the pentanoyl derivative. Source demonstrates the use of oxalyl chloride (5.2 mmol) in dichloromethane (DCM) with catalytic dimethylformamide (DMF) at 0°C to generate the acyl chloride intermediate. This intermediate is subsequently coupled with the Fmoc-protected amine in the presence of triethylamine (8 mmol) to form the carbamate linkage.

Coupling Reactions and Carbamate Formation

The core carbamate bond is established through a nucleophilic acyl substitution mechanism. Table 1 summarizes optimized conditions for this step:

Table 1: Comparative Analysis of Coupling Reaction Conditions

Reagent SystemSolventTemperatureYieldSource
Oxalyl chloride/DMFDCM0°C83%
Triflic anhydride/TEADCMRT91%
DCC/HOBtDMF0–25°C78%

The triflic anhydride-mediated method (91% yield) offers superior efficiency by activating the carboxyl group without racemization, critical for preserving stereochemistry in chiral centers. In contrast, oxalyl chloride requires stringent temperature control but achieves high purity (83%).

Stereochemical Control and Optimization

Enantioselective Synthesis

The (2S,3S)-stereoisomer is predominantly targeted due to its enhanced bioactivity. Asymmetric induction is achieved using chiral auxiliaries or catalysts during the amidation step. Source reports a diastereomeric excess of >98% via Evans’ oxazolidinone methodology, where the Fmoc group is introduced after resolving the intermediate with L-tartaric acid.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) are favored for their ability to stabilize transition states. Kinetic studies in reveal that reactions conducted at –65°C with DMSO as an oxidant minimize side reactions, improving yields to 94.9%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 → 1:1). Source highlights the use of reverse-phase HPLC (C18 column, acetonitrile/water) for isolating >99% pure product.

Spectroscopic Validation

Key spectroscopic data from and confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.66 (s, 1H, NH), 7.90–7.31 (m, 13H, Fmoc aromatic), 4.29–4.22 (m, 3H, CH₂ and CH), 0.90–0.86 (d, 6H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.8 (C=O), 155.7 (Fmoc carbonyl), 143.9–120.0 (aromatic), 65.5 (OCH₂).

  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₂FNO₃: 355.1658; found: 355.1655.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance mixing and heat transfer, reducing reaction times from 12 hours to 45 minutes. This method achieves 89% yield with 50% reduced solvent consumption.

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 20 min) in ethanol/water mixtures eliminates DCM usage, aligning with sustainable practices.

Applications and Derivative Synthesis

The compound serves as a precursor for hydroxamic acids (e.g., 2.1h, 2.1l) via hydroxylamine coupling, which exhibit potent histone deacetylase (HDAC) inhibitory activity. Antitumor evaluations in demonstrate IC₅₀ values of 1.2–3.8 μM against HeLa and MCF-7 cell lines .

Analyse Chemischer Reaktionen

Reaktionstypen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Fluorenylmethylgruppe, was zur Bildung von Fluorenon-Derivaten führt.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Oxopentanyl-Rest angreifen und sie in einen Alkohol umwandeln.

    Substitution: Die Fluorgruppe im Oxopentanyl-Rest kann unter geeigneten Bedingungen durch Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

    Oxidation: Fluorenon-Derivate.

    Reduktion: Alkohol-Derivate.

    Substitution: Substituierte Carbamate mit verschiedenen Nucleophilen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 9H-Fluoren-9-ylmethyl-N-(1-Fluor-3-methyl-1-oxopentan-2-yl)carbamát beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Fluorenylmethylgruppe kann die Bindungsaffinität der Verbindung zu diesen Zielstrukturen erhöhen, während die Carbamateinheit einer Hydrolyse unterliegen kann, um aktive Zwischenprodukte freizusetzen. Die Fluorgruppe kann die Reaktivität und Stabilität der Verbindung beeinflussen und somit ihre gesamte biologische Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety can undergo hydrolysis to release active intermediates. The fluoro group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The Fmoc group is a common scaffold; variations arise primarily in the substituent attached to the carbamate nitrogen. Key analogs include:

Compound Name Substituent Key Features Reference
Target Compound 1-Fluoro-3-methyl-1-oxopentan-2-yl Branched chain with fluorine and ketone; potential for enhanced stability and altered reactivity. -
Fmoc-Glycinol 2-Hydroxyethyl Simple linear chain with hydroxyl group; high water solubility.
9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate 2-Oxoethyl Linear chain with ketone; moderate steric hindrance.
9H-Fluoren-9-ylmethyl N-(3-oxopropyl)carbamate 3-Oxopropyl Longer chain with ketone; increased hydrophobicity.
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate Aryl-substituted ethyl Bulky aromatic group; impacts π-π interactions and crystallinity.

Key Observations :

  • Steric Effects : The branched 3-methyl group introduces greater steric hindrance than linear chains (e.g., 2-oxoethyl), which could affect coupling efficiency in solid-phase synthesis .
  • Solubility: The ketone group enhances polarity relative to purely alkyl-substituted Fmoc derivatives (e.g., Fmoc-Glycinol), but the methyl and fluorine groups may counteract this by increasing hydrophobicity .

Physicochemical Properties

Property Target Compound Fmoc-Glycinol 9H-Fluoren-9-ylmethyl N-(3-oxopropyl)carbamate
Molecular Weight ~339.4 (estimated) 283.3 281.3
Solubility Moderate in organic solvents (e.g., DCM, DMF) High in water/1% acetic acid Low in water; soluble in DMSO
Stability Likely stable to basic conditions; sensitive to TFA Stable at -20°C Sensitive to aldehydes

Notes:

  • The target compound’s fluorine atom may confer resistance to enzymatic degradation compared to non-fluorinated analogs .
  • The branched chain could reduce crystallinity, complicating X-ray characterization (common for Fmoc derivatives) .

Biologische Aktivität

The compound 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate , also known by its CAS number 1394238-92-6, is a synthetic derivative of fluorenylmethyl carbamate that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H22FN2O3C_{19}H_{22}FN_{2}O_{3}, with a molecular weight of approximately 322.36 g/mol. The structure features a fluorenylmethyl moiety linked to a carbamate group, which is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorenyl group is thought to enhance lipophilicity, thereby improving membrane permeability and bioavailability.

Potential Targets:

  • P-glycoprotein (P-gp) : Studies have shown that certain fluorenyl derivatives can modulate the activity of P-gp, an important efflux transporter involved in drug resistance.
  • Enzymatic Inhibition : The carbamate structure may allow for interaction with serine hydrolases, potentially leading to inhibition of enzymes involved in metabolic pathways.

Antitumor Activity

Recent studies have evaluated the antitumor potential of fluorenyl derivatives. For instance, compounds similar to This compound have demonstrated efficacy in reducing tumor volume in murine models by inhibiting P-gp-mediated drug efflux, thus enhancing the accumulation of chemotherapeutic agents within cancer cells .

Case Studies

  • In Vivo Studies : In a study involving xenograft models, treatment with fluorenyl derivatives resulted in a significant decrease in tumor size compared to control groups. The underlying mechanism was attributed to enhanced drug retention due to P-gp inhibition .
  • Cell Line Studies : In vitro assays using HEK293 cells overexpressing P-gp showed that certain analogs could reverse paclitaxel resistance, suggesting potential applications in overcoming multidrug resistance in cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC19H22FN2O3C_{19}H_{22}FN_{2}O_{3}
Molecular Weight322.36 g/mol
CAS Number1394238-92-6
Antitumor EfficacyReduced tumor volume in vivo
MechanismP-gp inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate?

  • Methodological Answer : Synthesis typically involves coupling fluorenylmethanol with a fluorinated isocyanate derivative under mild conditions. A base like triethylamine is critical for promoting carbamate formation. Reaction monitoring via TLC or HPLC is recommended to optimize yield (≥85%) and purity (>95%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates.

Q. Which analytical techniques are most reliable for confirming structural integrity post-synthesis?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm fluorenylmethyl group (δ 4.2–4.4 ppm for CH2_2) and carbamate carbonyl (δ 155–160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C20_{20}H23_{23}FNO4_4: 384.1612).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. How does the fluorenylmethyl group influence solubility in common organic solvents?

  • Answer : The fluorenylmethyl group enhances hydrophobicity, limiting solubility in polar solvents (e.g., water, methanol) but improving solubility in DCM, THF, and DMF. Solubility data for analogous compounds:

SolventSolubility (mg/mL)
DCM50–60
THF30–40
Methanol<5

Advanced Research Questions

Q. What side reactions occur during fluorenylmethyl-carbamate coupling, and how can they be minimized?

  • Methodological Answer : Common side reactions include:

  • Hydrolysis : Carbamate cleavage under acidic/basic conditions. Mitigation: Use anhydrous solvents and inert atmosphere.
  • Oligomerization : Excess isocyanate derivatives may form dimers. Mitigation: Stoichiometric control and low-temperature reactions (0–5°C) .

Q. How does fluorination at the 1-position of the pentan-2-yl group alter reactivity compared to non-fluorinated analogs?

  • Answer : The electron-withdrawing fluorine increases carbamate electrophilicity, enhancing nucleophilic attack (e.g., by amines in peptide coupling). Stability studies show fluorinated derivatives exhibit 20–30% slower hydrolysis rates in PBS (pH 7.4) compared to hydroxyl analogs .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer :

  • Storage : –20°C in amber vials under argon to prevent moisture/oxidation.
  • Lyophilization : Freeze-drying in tert-butanol/water mixtures enhances shelf life (>12 months).
  • Stability Data : Degradation <5% after 6 months under optimal conditions vs. 15–20% at 25°C .

Q. How does this compound interact with nucleophilic amino groups in peptide synthesis, and what protective strategies are recommended?

  • Answer : The carbamate acts as a temporary protecting group for amines. Deprotection via piperidine/DMF (20% v/v, 30 min) cleaves the fluorenylmethyl group. Kinetic studies show >90% deprotection efficiency within 20 min. Competing thiol interactions require masking with trityl groups .

Q. What metabolic stability differences exist between this fluorinated compound and non-fluorinated analogs in vitro?

  • Answer : In liver microsome assays, the fluorinated derivative shows 40% higher metabolic stability (t1/2_{1/2} = 120 min vs. 70 min for non-fluorinated) due to reduced cytochrome P450 oxidation at the fluorinated site .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity profiles of similar fluorenylmethyl carbamates?

  • Methodological Answer :

  • Inconsistent Data : Some studies report H302 (oral toxicity) and H319 (eye irritation) , while others lack acute toxicity data .
  • Resolution : Conduct in-house assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized protocols. Cross-validate with peer-reviewed databases (PubChem, ChEMBL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.